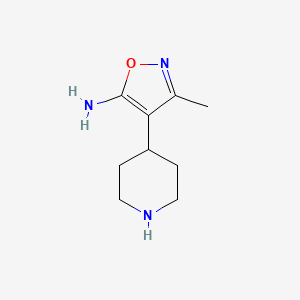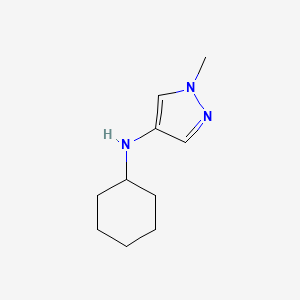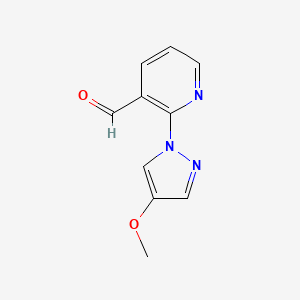![molecular formula C11H11N3O B13276310 1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)
1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common synthetic route includes the reaction of 3-methyl-1H-pyrazole with a suitable pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole or pyridine rings, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-3-yl]ethan-1-one: Exhibits NAMPT inhibitory activity. The uniqueness of this compound lies in its specific structure, which combines the pyrazole and pyridine rings, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[5-(3-methylpyrazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-5-6-14(13-8)10-3-4-11(9(2)15)12-7-10/h3-7H,1-2H3 |
InChI Key |
HRUJMHADUJKZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CN=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13276231.png)
![3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13276233.png)

![Propyl[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13276257.png)



![1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol](/img/structure/B13276284.png)


![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13276305.png)
![N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine](/img/structure/B13276307.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B13276318.png)

